Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 7-Bromo-6-fluoro-1-methyl-1H-indazole
Executive Summary In modern medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on highly functionalized, rigid heterocyclic scaffolds. 7-Bromo-6-fluoro-1-methyl-1H-indazole (CAS: 1528865...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on highly functionalized, rigid heterocyclic scaffolds. 7-Bromo-6-fluoro-1-methyl-1H-indazole (CAS: 1528865-93-1) has emerged as a privileged building block, particularly in the development of antiviral agents targeting SARS-CoV-2 and oncology therapeutics targeting mutant KRas. This whitepaper provides an in-depth technical analysis of its exact mass properties, a self-validating synthetic methodology, and its translational applications in drug discovery.
Physicochemical Profiling & Exact Mass Analytics
Accurate mass determination is the cornerstone of structural verification. For halogenated compounds, the average molecular weight is insufficient for high-resolution mass spectrometry (HRMS) workflows. The presence of bromine dictates a distinct isotopic signature that must be mathematically predicted and analytically confirmed.
As documented in chemical databases such as 1 [1], the average molecular weight is 229.05 g/mol . However, for HRMS, we calculate the exact monoisotopic mass using the most abundant isotopes (
12C
,
1H
,
79Br
,
19F
,
14N
).
Quantitative Mass Data Summary
Parameter
Value
IUPAC Name
7-Bromo-6-fluoro-1-methyl-1H-indazole
Chemical Formula
C8H6BrFN2
Average Molecular Weight
229.05 g/mol
Monoisotopic Exact Mass (
79Br
)
227.9698 Da
Isotopic Exact Mass (
81Br
)
229.9678 Da
Fractional Isotope Abundance
~50.69% (
79Br
), ~49.31% (
81Br
)
Causality in Analytics: Because bromine exists in nature as two stable isotopes (
79Br
and
81Br
) in a nearly 1:1 ratio, any mass spectrometric analysis of this intact scaffold must yield a characteristic doublet separated by exactly 1.998 Da. This natural phenomenon provides a built-in, self-validating readout for structural integrity during synthesis.
Synthetic Methodology: A Self-Validating Protocol
The construction of the 1-methyl-1H-indazole core from a deactivated benzaldehyde requires harsh conditions. The following microwave-assisted protocol is adapted from recent patent literature detailing the synthesis of aza-tetracyclic oxazepines (2) [2].
Objective: Construct the functionalized 1H-indazole core via
SNAr
cyclocondensation.
Causality & Design Choices:
Reagent Selection: 1-Methylhydrazine sulfuric acid salt is utilized instead of the free base. The sulfate salt prevents premature oxidation of the hydrazine and ensures a controlled, slow-release nucleophilic attack.
Solvent & Energy: N-Methyl-2-pyrrolidone (NMP) is selected for its high boiling point and excellent microwave-absorbing dipole moment. Microwave irradiation at 200°C overcomes the significant activation energy barrier required to close the ring on a heavily halogenated, electron-withdrawn aromatic system.
Step-by-Step Protocol:
Reaction Assembly: In a heavy-walled microwave-safe vial equipped with a magnetic stir bar, suspend 3-bromo-2,4-difluoro-benzaldehyde (500 mg, 2.26 mmol) and 1-methylhydrazine sulfuric acid salt (1.63 g, 11.3 mmol, 5.0 eq) in anhydrous NMP (15 mL).
Base Activation: Add
K2CO3
(3.12 g, 22.6 mmol, 10.0 eq) to the suspension. Self-Validation Check: Effervescence (
CO2
release) will occur as the carbonate neutralizes the sulfuric acid. Wait for gas evolution to cease before sealing to prevent overpressurization.
Irradiation: Purge the headspace with dry nitrogen gas, seal the vial, and subject it to microwave irradiation at 200°C for exactly 2 hours.
Quenching: Cool the reaction mixture to room temperature. Quench aggressively with saturated aqueous
NH4Cl
(20 mL) to buffer the remaining base and prevent degradation of the product.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers thoroughly with brine to partition out the NMP solvent. Dry over anhydrous
Na2SO4
, concentrate under vacuum, and purify via flash chromatography (EtOAc/Petroleum ether) to yield the white solid product.
Fig 1: Microwave-assisted cyclization workflow for 7-Bromo-6-fluoro-1-methyl-1H-indazole synthesis.
Analytical Characterization Strategies
To ensure the protocol above was successful, the analytical readout must be treated as a self-validating system.
LC-MS (Electrospray Ionization)
Rationale: ESI in positive mode (
ESI+
) is optimal because the indazole's N2 atom is basic enough to readily accept a proton.
The Self-Validating Readout: Upon extracting the mass spectrum of the primary chromatographic peak, you must observe a 1:1 intensity doublet at
m/z
228.9
[M(79Br)+H]+
and
m/z
230.9
[M(81Br)+H]+
.
Failure Mode Analysis: If a single peak is observed at
m/z
151.1, it indicates premature debromination occurred during the 200°C microwave step. The absence of the doublet instantly flags a failed reaction.
Nuclear Magnetic Resonance (NMR)
1H
NMR (DMSO-
d6
): The regioselectivity of the hydrazine condensation is critical. The reaction could theoretically yield the undesired 2-methyl-2H-indazole isomer. The appearance of a sharp, deshielded 3H singlet near 4.0 ppm confirms the formation of the thermodynamically favored 1-methyl-1H-indazole core.
19F
NMR: Serves as orthogonal validation, ensuring the C6-fluorine was not inadvertently displaced by nucleophilic aromatic substitution side-reactions.
Translational Applications in Drug Discovery
The strategic placement of the bromine and fluorine atoms on this indazole core makes it a highly versatile pharmacophore for advanced drug discovery.
Case Study 1: SARS-CoV-2 NSP14 Inhibitors
In the pursuit of non-nucleoside antivirals, researchers utilized 7-Bromo-6-fluoro-1-methyl-1H-indazole as a primary starting material (3) [3].
Mechanistic Insight: The compound undergoes Zn/Pd-catalyzed cyanation at the C7-bromo position, followed by reduction to an amine. Structure-Activity Relationship (SAR) studies revealed that the specific inclusion of the fluorine atom at the 6-position of the indazole led to a 6-fold increase in potency against the viral guanine-N7 methyltransferase (NSP14). This directly enabled the discovery of TDI-015051, a first-in-class inhibitor with single-digit nanomolar cellular activity that blocks viral RNA cap synthesis.
Fig 2: Role of the indazole scaffold in developing NSP14 inhibitors to block viral replication.
Case Study 2: Mutant KRas G12D Modulators
Beyond antivirals, this scaffold is critical in oncology. As detailed in patent US20240368186A1, the bromo group serves as a synthetic handle for cross-coupling reactions to generate complex aza-tetracyclic oxazepines. These highly rigid, 3D architectures are designed to bind the shallow allosteric pockets of mutant KRas G12D, modulating a target historically deemed "undruggable."
References
Title: US20240368186A1 - Aza-tetracyclic oxazepine compounds and uses thereof
Source: Google Patents
URL
Title: Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors
Source: ACS Pharmacology & Translational Science
URL: [Link]
safety data sheet (SDS) for 7-Bromo-6-fluoro-1-methyl-1H-indazole
An In-Depth Technical Guide to the Safe Handling of 7-Bromo-6-fluoro-1-methyl-1H-indazole Foreword For the researcher, scientist, and drug development professional, the indazole nucleus is a privileged scaffold, appearin...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Safe Handling of 7-Bromo-6-fluoro-1-methyl-1H-indazole
Foreword
For the researcher, scientist, and drug development professional, the indazole nucleus is a privileged scaffold, appearing in a multitude of compounds with significant biological activity.[1][2] As we synthesize and explore novel derivatives like 7-Bromo-6-fluoro-1-methyl-1H-indazole, a deep, mechanistic understanding of a compound's safety profile is not a procedural formality but a scientific necessity. This guide moves beyond the standard Safety Data Sheet (SDS) format. It is designed to provide not just the "what" of safety protocols, but the "why," grounded in the chemical nature of halogenated indazoles and extensive experience in handling advanced pharmaceutical intermediates.
Compound Profile and Hazard Executive Summary
7-Bromo-6-fluoro-1-methyl-1H-indazole is a substituted indazole, a class of aromatic N-heterocycles.[6] Its structure, featuring a bromine and a fluorine atom on the benzene ring and a methyl group on the pyrazole ring, suggests its utility as a building block in medicinal chemistry. The specific arrangement of these functional groups dictates its reactivity, stability, and, consequently, its toxicological profile.
Based on an analysis of related compounds, a concise summary of the primary hazards is presented below. These classifications should be considered the minimum safety standard when handling this compound.
Expert Insight: The combination of halogens on an aromatic system often correlates with skin and eye irritation. The molecule's nature as a fine organic solid or powder underpins the respiratory irritation hazard, as airborne particles can easily be inhaled. The "Harmful if swallowed" classification necessitates stringent measures to prevent ingestion, including a strict no-food/drink policy in the lab and thorough handwashing.[4]
Mechanistic Insights into Identified Hazards
Understanding the chemical reasoning behind hazard classifications allows for more intuitive and effective risk mitigation.
Dermal and Ocular Irritation (H315, H319): Halogenated aromatic compounds can act as irritants through several mechanisms. They can be mildly acidic, interact with proteins and lipids in the skin and eyes, and potentially act as haptens, triggering an immune response. The primary causality is the disruption of cellular membranes and proteins upon contact. Repeated or prolonged contact is likely to exacerbate this effect, leading from simple irritation to more severe inflammation. Therefore, the choice of appropriate gloves (e.g., nitrile) and eye protection is not merely a rule but a direct countermeasure to this chemical property.[3][4]
Respiratory Tract Irritation (H335): As a crystalline solid, 7-Bromo-6-fluoro-1-methyl-1H-indazole poses a significant risk if it becomes airborne.[7] Fine particles can be inhaled deep into the respiratory tract, causing mechanical and chemical irritation to the sensitive mucosal linings. This underscores the absolute necessity of handling the compound within a certified chemical fume hood or a glove box to control aerosolization.
Acute Oral Toxicity (H302): While the precise mechanism is uncharacterized for this specific molecule, related bromo-aromatic compounds can interfere with various metabolic processes upon ingestion. The "Harmful" classification indicates that significant adverse health effects can occur if a small quantity is swallowed. This reinforces the importance of hygiene protocols and preventing cross-contamination of personal items.[5]
Integrated Safe Handling and Storage Protocol
A robust safety protocol is a continuous workflow, not a series of disconnected steps. The following protocol integrates best practices from receiving the compound to its final disposal.
Step-by-Step Handling Workflow
Preparation & Engineering Controls:
Verification: Before opening, confirm the container label matches the compound name and CAS number (if available).
Location: All manipulations involving the solid compound MUST be performed inside a certified chemical fume hood with proper airflow.
Work Surface: Prepare the work area by lining it with absorbent, disposable bench paper.
Tool Assembly: Have all necessary tools (spatulas, weighing paper, glassware) and a designated waste container inside the hood before starting.
Personal Protective Equipment (PPE) Protocol:
Hand Protection: Wear chemically resistant gloves (nitrile gloves are a suitable first choice). Always inspect gloves for tears or holes before use. For extended work, consider double-gloving.[8]
Eye Protection: Wear tightly fitting safety goggles or a full-face shield.[4][8] Standard safety glasses are insufficient.
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
Respiratory: When handled within a fume hood, a respirator is not typically required. If there is a risk of exposure outside of a hood (e.g., large-scale transfer, spill), a full-face respirator with appropriate cartridges should be used.[8]
Compound Handling & Dispensing:
Static Control: Use anti-static weigh boats or an ion-source static eliminator, as fine powders can be subject to static discharge, causing them to become airborne.
Dispensing: Open the container slowly inside the fume hood. Use a clean spatula to carefully transfer the desired amount. Avoid any actions that could create dust, such as dropping or rapid scraping.
Container Sealing: Immediately and tightly reseal the source container after dispensing.
Storage:
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] A designated, clearly labeled cabinet for toxic or irritant chemicals is appropriate.
Incompatibilities: Store away from strong oxidizing agents and strong bases. The indazole ring system can be susceptible to oxidation, and reactions with strong bases could lead to decomposition or undesired reactions.
Decontamination & Waste Disposal:
Tools & Surfaces: Clean all tools and the work surface with a suitable solvent (e.g., ethanol or acetone) and dispose of the cleaning materials as hazardous waste.
Waste: All contaminated materials (gloves, weigh paper, bench liner, excess compound) must be collected in a clearly labeled, sealed hazardous waste container for disposal according to institutional and local regulations.[7]
Visualized Workflow: From Acquisition to Disposal
Safe handling workflow for 7-Bromo-6-fluoro-1-methyl-1H-indazole.
Emergency Procedures and First Aid
Rapid and correct response to an exposure is critical.
In Case of Inhalation:
Action: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration.[7]
Causality: The primary goal is to remove the individual from the source of the irritant particles and ensure adequate oxygenation.
Action: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][7]
Causality: Physical removal of the compound is essential to stop its irritant action. Soap helps to solubilize and remove organic residues more effectively than water alone.
Follow-up: If skin irritation develops or persists, seek medical attention.
In Case of Eye Contact:
Action: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing.[7] Remove contact lenses if present and easy to do.[7]
Causality: Dilution and flushing are the most effective ways to remove the irritant from the sensitive surfaces of the eye and minimize damage.
Follow-up: Seek immediate medical attention.
In Case of Ingestion:
Action: Do NOT induce vomiting. Rinse the mouth with water.[8]
Causality: Inducing vomiting can cause further damage to the esophagus and poses a risk of aspiration into the lungs.
Follow-up: Seek immediate medical attention. Show the compound's safety information or container to the medical personnel.[4]
Accidental Release or Spill:
Action: Evacuate the immediate area. Ensure adequate ventilation. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation.[8] Place into a suitable, closed container for disposal.[8]
Causality: Containment and careful collection prevent the spill from spreading and becoming an inhalation hazard.
Reactivity, Stability, and Synthetic Considerations
The safe use of a chemical intermediate requires an understanding of its reactivity.
Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, like many complex organic molecules, it should be protected from excessive heat and light.
Incompatible Materials:
Strong Oxidizing Agents: Can react exothermically and potentially lead to decomposition, releasing hazardous fumes (e.g., NOx, HBr, HF).
Strong Bases: While used in some indazole syntheses, residual strong bases could potentially deprotonate or promote side reactions, affecting the integrity of the compound.
Hazardous Decomposition Products: Under fire conditions, thermal decomposition will likely produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF). Firefighters must wear self-contained breathing apparatus.[4][8]
Insights from Synthesis: The synthesis of functionalized indazoles often involves potent reagents. For instance, related syntheses may use hydrazine (toxic and reactive), copper catalysts (heavy metal concerns), or strong bases like potassium t-butoxide.[9][10][11] Researchers should be aware that trace amounts of these reagents could potentially be present in the final product, influencing its hazard profile.
Navigating the Preclinical Gauntlet: A Technical Guide to Preliminary Toxicity Assessment of 7-Bromo-6-fluoro-1-methyl-1H-indazole Derivatives
Foreword: The Imperative of Early Toxicity Profiling in Kinase Inhibitor Discovery The indazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent protein kinase inhibitors....
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Imperative of Early Toxicity Profiling in Kinase Inhibitor Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent protein kinase inhibitors. The introduction of bromo and fluoro substituents, along with N-methylation, in the 7-Bromo-6-fluoro-1-methyl-1H-indazole series, aims to finely tune kinase selectivity and pharmacokinetic properties. However, these modifications can also introduce unforeseen toxicological liabilities. Early, systematic toxicity evaluation is therefore not merely a regulatory hurdle but a critical component of a successful drug discovery campaign, enabling data-driven decisions to de-risk candidates and focus resources on compounds with the highest probability of clinical success.
This guide provides a comprehensive framework for conducting a preliminary, yet rigorous, toxicity assessment of this novel chemical series. It is designed for researchers, toxicologists, and drug development professionals, offering not just protocols, but the strategic rationale behind the selection of a tiered screening cascade. Our approach is rooted in providing a holistic initial safety snapshot, encompassing cellular health, genetic integrity, and potential for cardiac and systemic toxicity.
I. Foundational In Vitro Toxicity Profiling: A Multi-Parametric Approach
The initial phase of toxicity assessment relies on a battery of in vitro assays to identify potential hazards at the cellular level. This cost-effective, high-throughput screening funnel is designed to flag compounds with overt liabilities early in the discovery process.
A. Assessment of General Cytotoxicity: Gauging the Impact on Cellular Viability
The first tier of in vitro screening evaluates the general cytotoxic potential of the investigational compounds. Two complementary assays are recommended to provide a more complete picture of cellular health, distinguishing between metabolic compromise and loss of membrane integrity.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A Measure of Metabolic Activity
The MTT assay is a colorimetric method that assesses cell viability based on the activity of mitochondrial dehydrogenases in living cells.[1] These enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals, a process that is only carried out by metabolically active cells.[2] The intensity of the resulting color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Cell Plating: Seed a human cancer cell line (e.g., HepG2, a liver cell line relevant for metabolism) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 7-Bromo-6-fluoro-1-methyl-1H-indazole derivatives in appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours).
MTT Incubation: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[2]
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[3]
Absorbance Measurement: Read the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[2]
2. Lactate Dehydrogenase (LDH) Assay: An Indicator of Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the cell culture medium upon cell lysis or membrane damage.[4][5][6] This provides a direct measure of cytotoxicity resulting from compromised cell membrane integrity.
Experimental Protocol: LDH Assay
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed to pellet any detached cells.
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.[5][7]
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]
Absorbance Measurement: Measure the absorbance of the resulting formazan product at approximately 490 nm.[5]
Data Presentation: Illustrative Cytotoxicity Data
Compound
Cell Line
Assay
Incubation Time (h)
IC50 (µM)
Derivative A
HepG2
MTT
48
15.2
HepG2
LDH
48
> 50
Derivative B
HepG2
MTT
48
2.5
HepG2
LDH
48
5.1
Staurosporine (Control)
HepG2
MTT
48
0.01
HepG2
LDH
48
0.02
This table presents hypothetical data for illustrative purposes.
B. Genotoxicity Assessment: Screening for Mutagenic and Clastogenic Potential
Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, a key initiating event in carcinogenesis.
1. Bacterial Reverse Mutation Assay (Ames Test): Detecting Point Mutations
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[8][9]
Experimental Protocol: Ames Test (Plate Incorporation Method)
Preparation: Prepare various concentrations of the test compound.
Exposure: In a test tube, mix the test compound, the bacterial tester strain, and either the S9 metabolic activation mix or a control buffer.
Plating: Pour the mixture onto a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[9]
2. In Vitro Micronucleus Assay: Identifying Chromosomal Damage
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[10][11][12] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[13]
Experimental Protocol: In Vitro Micronucleus Assay
Cell Culture and Treatment: Treat a suitable mammalian cell line (e.g., CHO-K1 or human peripheral blood lymphocytes) with a range of concentrations of the test compound, with and without S9 metabolic activation.[10]
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).[10]
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[11] A significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxicity.
Data Presentation: Illustrative Genotoxicity Data
Compound
Assay
Metabolic Activation
Result
Derivative A
Ames Test
With and Without S9
Negative
Micronucleus Assay
With and Without S9
Negative
Derivative B
Ames Test
With S9
Positive (TA98, TA100)
Micronucleus Assay
With S9
Positive
2-Aminoanthracene (Control)
Ames Test
With S9
Positive
Mitomycin C (Control)
Micronucleus Assay
Without S9
Positive
This table presents hypothetical data for illustrative purposes.
C. Cardiovascular Safety Pharmacology: hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[14] Therefore, early assessment of a compound's potential to block the hERG channel is a critical component of preclinical safety testing.[15]
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
Electrophysiology: Employ the whole-cell patch-clamp technique to record hERG currents.
Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current.[14]
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.
Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.
Data Presentation: Illustrative hERG Inhibition Data
Compound
IC50 (µM)
Derivative A
> 30
Derivative B
1.2
Cisapride (Control)
0.02
This table presents hypothetical data for illustrative purposes.
II. Preliminary In Vivo Toxicity Assessment: The Acute Toxicity Study
Following the in vitro screening cascade, promising candidates with acceptable in vitro profiles should be advanced to a preliminary in vivo study to assess their systemic toxicity. An acute toxicity study provides essential information on the maximum tolerated dose (MTD) and potential target organs of toxicity.[16]
A. Study Design and Rationale
The acute toxicity study is typically conducted in a rodent species (e.g., mice or rats) and involves the administration of a single dose of the test compound.[16] The primary objectives are to determine the MTD, identify clinical signs of toxicity, and evaluate any macroscopic pathological changes.[17]
Experimental Protocol: Acute Toxicity Study in Mice
Animal Model: Use healthy, young adult Swiss albino mice, with an equal number of males and females per group.
Dose Selection: Based on the in vitro cytotoxicity data, select a range of doses. A common starting point is a dose escalation design.
Administration: Administer the compound via the intended clinical route (e.g., oral gavage or intravenous injection). A vehicle control group should be included.
Clinical Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes at regular intervals for 14 days.[16][18]
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to examine for any visible abnormalities in organs and tissues.
Data Presentation: Illustrative Acute Toxicity Data
Dose Group (mg/kg)
Sex
Number of Animals
Mortality
Clinical Signs
Gross Necropsy Findings
Vehicle Control
M/F
5/5
0/10
None
No abnormalities
10
M/F
5/5
0/10
None
No abnormalities
30
M/F
5/5
0/10
Mild lethargy on Day 1
No abnormalities
100
M/F
5/5
2/10
Severe lethargy, piloerection
Pale liver in decedents
300
M/F
5/5
8/10
Severe lethargy, ataxia
Pale liver, enlarged spleen in decedents
This table presents hypothetical data for illustrative purposes.
III. Visualizing the Path Forward: Workflow and Pathway Diagrams
To enhance clarity and understanding, the following diagrams illustrate the experimental workflows and the logical progression of the preliminary toxicity assessment.
Caption: A tiered workflow for the preliminary toxicity assessment of novel indazole derivatives.
IV. Conclusion: Building a Foundation of Safety
This guide has outlined a robust and scientifically sound strategy for the preliminary toxicity evaluation of 7-Bromo-6-fluoro-1-methyl-1H-indazole derivatives. By systematically assessing cytotoxicity, genotoxicity, and potential cardiotoxicity in vitro, followed by a targeted acute in vivo study, researchers can build a comprehensive initial safety profile. This data-driven approach is indispensable for identifying promising lead candidates, mitigating downstream risks, and ultimately, accelerating the development of safe and effective new medicines. The principles and protocols described herein provide a self-validating framework to ensure the scientific integrity and trustworthiness of the generated data, forming a solid foundation for further preclinical development.
References
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
Promega. (2024, December 11). LDH cytotoxicity assay. Protocols.io. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Frontiers in Toxicology. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]
TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471). Retrieved from [Link]
National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]
Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Retrieved from [Link]
Frontiers in Toxicology. (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]
Eurofins Scientific. (2024, October 24). MTT Test - Medical Device. Retrieved from [Link]
Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]
U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions. Retrieved from [Link]
ResearchGate. (n.d.). Experimental Design of Acute Toxicity Study. Retrieved from [Link]
Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved from [Link]
Al-Bayati, Z. A. F., et al. (2021). In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells. PLOS ONE, 16(5), e0251433. Retrieved from [Link]
Application Note: Suzuki-Miyaura Cross-Coupling of 7-Bromo-6-fluoro-1-methyl-1H-indazole
Executive Summary 7-Bromo-6-fluoro-1-methyl-1H-indazole (CAS: 1528865-93-1) is a privileged heterocyclic building block extensively utilized in modern drug discovery, particularly in the development of mutant KRAS G12D i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-Bromo-6-fluoro-1-methyl-1H-indazole (CAS: 1528865-93-1) is a privileged heterocyclic building block extensively utilized in modern drug discovery, particularly in the development of mutant KRAS G12D inhibitors, bacterial Gyrase B inhibitors, and novel antiviral agents[1][2][3]. The functionalization of the C7 position via palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) is a critical synthetic node for elaborating these molecular architectures[4][5]. However, the unique steric and electronic microenvironment of the C7-bromine demands precise optimization of the catalytic system. This application note provides field-proven, self-validating protocols to overcome the intrinsic challenges of this substrate, ensuring high-yielding carbon-carbon bond formation.
Mechanistic Causality & Substrate Profiling
To achieve high conversion rates, it is essential to understand the causality behind the reactivity of 7-bromo-6-fluoro-1-methyl-1H-indazole. The substrate's behavior in the catalytic cycle is governed by three primary factors:
Electronic Activation via the C6-Fluorine: The adjacent C6-fluorine atom exerts a powerful inductive electron-withdrawing effect. This lowers the energy of the C–Br
σ∗
antibonding orbital, rendering the C7 position highly electrophilic. Consequently, the initial oxidative addition of Pd(0) into the C7–Br bond is significantly accelerated compared to unfluorinated analogs[6].
Steric Encumbrance at C7: Despite favorable electronics, the C7 position is sterically hindered, flanked by the ortho-fluorine and the peri-N1-methyl group. This "pseudo-ortho, ortho'-disubstituted" environment creates a high steric barrier for the transmetalation step and can impede reductive elimination. If the catalyst is not properly tuned, this steric bulk leads to prolonged reaction times and competing side reactions, such as protodebromination[7].
The N1-Methyl Protection Advantage: Unprotected 1H-indazoles are notorious for poisoning palladium catalysts or undergoing competing N-arylation[8]. The N1-methyl group acts as an intrinsic protecting group, maintaining catalyst turnover and ensuring absolute chemoselectivity for C–C bond formation[3].
Catalytic System Selection
For Standard Arylations:Pd(dppf)Cl2
is highly effective. The large bite angle (99°) of the dppf ligand forces the intermediate Pd(II) complex into a geometry that accelerates reductive elimination, overcoming the steric bulk of the indazole core[5].
For Challenging/Heteroaryl Arylations: Bulky, electron-rich Buchwald precatalysts (e.g., XPhos Pd G3) are strictly required. The dialkylbiaryl phosphine ligand stabilizes the highly reactive Pd(0) species, prevents catalyst deactivation by heteroatoms, and provides the necessary steric push to drive transmetalation with deactivated or bulky boronic acids[7].
Figure 1: Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling at the C7 position.
Quantitative Optimization Data
The following table summarizes the optimization landscape for coupling 7-bromo-6-fluoro-1-methyl-1H-indazole with a standard ortho-substituted aryl boronic acid.
Entry
Catalyst System
Base (Equiv)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh3)4
(5 mol%)
Na2CO3
(3.0)
Toluene/
H2O
(4:1)
90
45%
Sluggish transmetalation; high unreacted starting material.
2
Pd(dppf)Cl2
(5 mol%)
K2CO3
(3.0)
1,4-Dioxane/
H2O
(4:1)
100
82%
Excellent for unhindered and moderately hindered aryl boronic acids[5].
Optimal for bulky/heteroaryl boronic acids; rapid conversion[7].
Validated Experimental Protocols
The presence of water is an absolute mechanistic requirement in these protocols. Water dissolves the inorganic base and facilitates the formation of the reactive "ate" complex
[Ar-B(OH)3]−
, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[9].
Protocol A: Standard Arylation (
Pd(dppf)Cl2
System)
Recommended for unhindered to moderately hindered aryl boronic acids.
Reagent Assembly: To an oven-dried 20 mL reaction vial, add 7-bromo-6-fluoro-1-methyl-1H-indazole (1.0 equiv, 1.0 mmol), the aryl boronic acid (1.5 equiv, 1.5 mmol),
Pd(dppf)Cl2⋅CH2Cl2
(0.05 equiv, 5 mol%), and anhydrous
K2CO3
(3.0 equiv, 3.0 mmol).
Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and deionized
H2O
(1.0 mL). Seal the vial with a PTFE septum. Sparge the biphasic mixture with Argon for exactly 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.
Thermal Activation: Transfer the vial to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and organic phases.
Self-Validation (Monitoring): After 12 hours, sample the organic layer. Dilute with MeCN and analyze via LC-MS. The reaction is complete when the substrate mass (m/z 229/231) is consumed.
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and
H2O
(10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash combined organics with brine, dry over
Na2SO4
, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure C7-arylated indazole.
Thermal Activation: Heat the mixture at 80 °C for 4–8 hours. Causality: The highly active G3 precatalyst generates the active Pd(0) species rapidly at lower temperatures, minimizing thermal degradation of sensitive heteroaryl boronates.
Workup & Purification: Follow steps 5 and 6 from Protocol A.
Figure 2: Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling.
Application Note: Buchwald-Hartwig Amination of 7-Bromo-6-fluoro-1-methyl-1H-indazole
Executive Summary & Scientific Rationale 7-Bromo-6-fluoro-1-methyl-1H-indazole (CAS: 1528865-93-1) is a privileged heterocycle in modern drug discovery. The functionalization of the C7 position via C–N cross-coupling is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
7-Bromo-6-fluoro-1-methyl-1H-indazole (CAS: 1528865-93-1) is a privileged heterocycle in modern drug discovery. The functionalization of the C7 position via C–N cross-coupling is a critical step in synthesizing complex therapeutics, including [1] and indazole-based [2].
However, the Buchwald-Hartwig amination of this specific scaffold presents two distinct chemical challenges:
Steric Hindrance: The N1-methyl group creates significant steric bulk directly adjacent to the C7-bromide, impeding the palladium catalyst's ability to undergo oxidative addition and subsequent reductive elimination.
Electronic Effects: The highly electronegative 6-fluoro substituent activates the C7–Br bond toward oxidative addition but simultaneously makes the indazole core susceptible to undesired nucleophilic aromatic substitution (SNAr) if the amine/base combination is too aggressive.
To overcome these challenges, the catalytic system must be carefully engineered using sterically demanding, electron-rich biarylphosphine ligands to accelerate the cross-coupling cycle and outcompete background side reactions [3].
Reaction Mechanism & Causality
The Buchwald-Hartwig amination of 7-bromoindazoles proceeds via a classic Pd(0)/Pd(II) catalytic cycle. The causality behind the reagent selection is deeply tied to this mechanism:
Oxidative Addition: The active Pd(0)Ln species inserts into the C7–Br bond. The electron-withdrawing 6-fluoro group accelerates this step by lowering the electron density of the aryl ring.
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base deprotonates the amine, forming a Pd(II)-amido intermediate. Bulky ligands like RuPhos or tBuBrettPhos are essential here; their steric profile prevents the formation of inactive palladium bis-amido resting states.
Reductive Elimination: The steric bulk of the ligand forces the aryl and amido groups into close proximity, accelerating reductive elimination to release the 7-aminoindazole product and regenerate the Pd(0) catalyst.
Figure 1: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle for 7-bromoindazoles.
Optimization of Reaction Conditions
To establish a robust protocol, quantitative data from catalyst and base screening is summarized below. The goal is to maximize the C–N coupling yield while minimizing SNAr and protodehalogenation byproducts [4].
Entry
Precatalyst
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Observation / Causality
1
Pd2(dba)3
BINAP
Cs2CO3
Toluene
100
< 10%
Ligand not bulky enough; steric failure at C7.
2
Pd(OAc)2
XPhos
K3PO4
Dioxane
100
45%
Incomplete conversion; background SNAr observed.
3
Pd2(dba)3
RuPhos
NaOtBu
Toluene
100
82%
Optimal for secondary amines (e.g., morpholine).
4
Pd2(dba)3
tBuBrettPhos
LiHMDS
THF
70
88%
Optimal for primary amines ; prevents over-arylation.
Experimental Protocol
This protocol describes a self-validating system for the coupling of 7-bromo-6-fluoro-1-methyl-1H-indazole with a generic secondary amine (e.g., pyrrolidine or a piperidine derivative).
Preparation: In an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 7-bromo-6-fluoro-1-methyl-1H-indazole, Pd2(dba)3, RuPhos, and NaOtBu. If the amine is a solid, add it during this step.
Degassing (Critical Step): Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with high-purity Argon. Repeat this cycle three times.
Causality: Pd(0) and electron-rich phosphine ligands are highly susceptible to oxidation. Molecular oxygen will irreversibly poison the catalyst, leading to reaction stalling.
Solvent & Amine Addition: Add anhydrous, degassed toluene (10 mL) and the liquid amine via a gas-tight syringe through the septum.
Reaction Execution: Place the reaction vessel in a pre-heated oil bath or heating block at 100 °C. Stir vigorously for 12–16 hours.
In-Process Control (IPC) & Validation: After 12 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS.
Self-Validation: The reaction is deemed complete when the starting material peak (m/z 229/231, exhibiting a 1:1 bromine isotope pattern) is completely depleted, replaced by the product mass (M+H).
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and insoluble inorganic salts. Wash the filtrate with deionized water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2SO4.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 7-amino-6-fluoro-1-methyl-1H-indazole derivative.
Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.
Troubleshooting & Field-Proven Insights
Issue: High levels of protodehalogenation (formation of 6-fluoro-1-methyl-1H-indazole).
Cause: Moisture in the solvent or base acting as a hydride source, or excessive reaction temperature leading to β-hydride elimination if the amine possesses α-hydrogens.
Solution: Ensure rigorous anhydrous conditions. If using an amine prone to β-hydride elimination, switch from NaOtBu to a milder base like Cs2CO3 or LiHMDS.
Issue: SNAr byproduct formation at the C6 position.
Cause: The 6-fluoro group is highly activated. If the Pd-catalytic cycle is too slow (due to poor ligand choice or low catalyst loading), the amine may directly attack the C6 position, displacing the fluorine atom.
Solution: Increase the catalyst loading to 4–5 mol% to accelerate the cross-coupling rate over the background SNAr rate, and ensure the use of highly active pre-formed palladacycles (e.g., RuPhos Pd G3 or G4).
References
Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors
Source: ACS Medicinal Chemistry Letters
URL:[Link][1]
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders
Source: ACS Medicinal Chemistry Letters
URL:[Link][2]
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles
Source: Organic Process Research & Development
URL:[Link][4]
Application Notes and Protocols for Regioselective Methylation of 6-Fluoro-1H-Indazole Derivatives
Abstract The 6-fluoro-1H-indazole scaffold is a privileged motif in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. The regiochemical outcome of N-alkylation is a critical par...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 6-fluoro-1H-indazole scaffold is a privileged motif in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. The regiochemical outcome of N-alkylation is a critical parameter in the synthesis of these molecules, as the biological activity of N1- and N2-alkylated isomers can differ significantly. This guide provides an in-depth analysis of the mechanistic principles governing the regioselective methylation of 6-fluoro-1H-indazole and delivers detailed, field-proven protocols for achieving high selectivity for either the N1 or N2 position. We will explore the interplay of kinetic and thermodynamic control, the influence of reagents and reaction conditions, and provide robust methods for the synthesis and characterization of these important building blocks.
The Challenge of Regioselectivity: Mechanistic Underpinnings
The methylation of 6-fluoro-1H-indazole presents a classic challenge in heterocyclic chemistry due to the presence of two nucleophilic nitrogen atoms, N1 and N2. The reaction's outcome is dictated by a delicate balance between two competing reaction pathways: the kinetically controlled and the thermodynamically controlled pathways.
The indazole core exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[1][2][3][4] The relative stability of these tautomers and their corresponding conjugate bases (indolide anions) is a key factor. Generally, the 1H tautomer is thermodynamically more stable.[1][2][4]
Thermodynamic Control (N1-Methylation): The N1-methylated product is typically the more thermodynamically stable isomer.[2][5][6] Reaction conditions that permit equilibration, such as higher temperatures or the use of specific base/solvent systems that allow for reversible protonation/deprotonation or even reversible alkylation, will favor the formation of the N1-methyl-6-fluoro-1H-indazole.[7][8]
Kinetic Control (N2-Methylation): The N2 position is often considered more sterically accessible, and its lone pair is more kinetically available for attack.[1][2][5] Therefore, reactions carried out under milder, irreversible conditions (e.g., lower temperatures, specific acidic conditions) tend to favor the kinetically preferred N2-methyl-6-fluoro-2H-indazole.[1][2][5]
The 6-fluoro substituent, being electron-withdrawing, influences the overall electron density of the heterocyclic ring, affecting the pKa and nucleophilicity of both nitrogen atoms, but the fundamental principles of kinetic and thermodynamic control remain the primary drivers of regioselectivity.
Caption: Kinetic vs. Thermodynamic control in indazole methylation.
Protocols for Selective N1-Methylation (Thermodynamic Pathway)
Achieving high selectivity for the N1 position typically involves conditions that allow the reaction to reach thermodynamic equilibrium. The use of a strong, non-nucleophilic base to generate the indazolide anion, followed by reaction with a methylating agent, is a common and effective strategy.
Method 1: Sodium Hydride in Tetrahydrofuran (THF)
This classic protocol is highly reliable for achieving N1 selectivity, particularly with electron-deficient indazoles.[6][8] The use of NaH ensures complete deprotonation, and THF is an excellent solvent for this transformation.
Experimental Protocol:
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and suspend it in anhydrous THF.
Cool the suspension to 0 °C using an ice-water bath.
Dissolve 6-fluoro-1H-indazole (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes.
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of a clear solution or a salt suspension indicates the formation of the sodium indazolide.
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield 6-fluoro-1-methyl-1H-indazole.[9]
Method 2: Cesium Carbonate in Dioxane
The use of cesium carbonate often provides excellent N1 selectivity due to the potential for chelation effects with the cesium cation, favoring the thermodynamic product.[7][10][11]
Experimental Protocol:
To a round-bottom flask, add 6-fluoro-1H-indazole (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and anhydrous 1,4-dioxane.
Add methyl tosylate (MeOTs, 1.5 eq.) to the suspension.
Heat the reaction mixture to 90 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by column chromatography to afford the pure N1-methylated product.[10]
Caption: A typical experimental workflow for N1-methylation.
Protocols for Selective N2-Methylation (Kinetic Pathway)
Selective N2-methylation requires conditions that favor the kinetically controlled pathway, often avoiding strong bases and elevated temperatures that could lead to equilibration to the N1-isomer.
Method 1: Acid-Catalyzed Methylation with Methyl 2,2,2-Trichloroacetimidate
This method proceeds under mild acidic conditions and is highly effective for the regioselective N2-alkylation of indazoles.[2][5] The reaction is believed to proceed via protonation of the imidate, which is then attacked by the more accessible N2-nitrogen of the neutral indazole.
Experimental Protocol:
Dissolve 6-fluoro-1H-indazole (1.0 eq.) and methyl 2,2,2-trichloroacetimidate (1.5 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).
Cool the solution to 0 °C.
Add a catalytic amount of a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH, 0.1 eq.) or copper(II) triflate (Cu(OTf)₂, 0.1 eq.), dropwise.
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the layers and extract the aqueous phase with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography to isolate 6-fluoro-2-methyl-2H-indazole.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route to N2-alkylation under neutral conditions, using methanol as the alkyl source.
Experimental Protocol:
To a solution of 6-fluoro-1H-indazole (1.0 eq.), triphenylphosphine (PPh₃, 2.0 eq.), and methanol (2.2 eq.) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 eq.) dropwise.
Stir the resulting mixture at 0 °C for 10 minutes.
Warm the reaction to 50 °C and stir for 2-4 hours, or until completion is observed by TLC/LC-MS.
Remove the solvent under reduced pressure.
Purify the residue directly by column chromatography to separate the product from triphenylphosphine oxide and other byproducts, yielding the desired 6-fluoro-2-methyl-2H-indazole.[11]
Caption: A typical workflow for acid-catalyzed N2-methylation.
Unambiguous differentiation between the N1- and N2-methylated isomers is critical and is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR: The chemical shift of the methyl protons is often diagnostic. Typically, the N1-methyl protons appear slightly more downfield than the N2-methyl protons. Furthermore, the proton at the C7 position of the indazole ring can show different chemical shifts and coupling constants depending on the methylation site.
NOESY: A 2D NOESY experiment can be definitive. An observable Nuclear Overhauser Effect (NOE) between the methyl protons and the H7 proton is indicative of the N1-isomer. The absence of this correlation suggests the N2-isomer.[12]
¹³C and ¹⁵N HMBC: Long-range heteronuclear correlation experiments (HMBC) can show correlations between the methyl protons and the nitrogen or carbon atoms of the indazole ring, confirming the point of attachment.[12]
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive base (e.g., old NaH).2. Wet solvent or glassware.3. Inactive methylating agent.4. Insufficient temperature/time.
1. Use fresh, high-quality reagents.2. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (N₂ or Ar).3. Increase reaction temperature or time, monitoring carefully by TLC/LC-MS.[10]
Poor N1:N2 Selectivity
1. Reaction conditions favor a mixture (e.g., K₂CO₃ in DMF).2. Temperature is too low for thermodynamic equilibration (for N1).3. Reaction is too vigorous, leading to loss of kinetic control (for N2).
1. For N1, switch to a more robust system like NaH/THF or Cs₂CO₃/Dioxane.[10]2. For N2, ensure low temperatures are maintained and avoid strong bases. Use acid-catalyzed methods.
Separation Difficulties
The N1 and N2 isomers can have very similar polarities.
1. Use a long chromatography column and a shallow solvent gradient (e.g., Hexane/Ethyl Acetate).2. Consider alternative solvent systems (e.g., DCM/Methanol).3. Multiple chromatographic runs may be necessary for baseline separation.
Conclusion
The regioselective methylation of 6-fluoro-1H-indazole is a solvable but nuanced challenge that hinges on the deliberate application of fundamental reaction control principles. High N1-selectivity is reliably achieved under conditions that promote thermodynamic equilibrium, most notably with strong bases like sodium hydride in THF or with cesium carbonate at elevated temperatures. Conversely, excellent N2-selectivity is accessed via kinetically controlled pathways, such as mild acid-catalyzed reactions with activated methylating agents or through the Mitsunobu reaction. By carefully selecting the appropriate methodology as detailed in these protocols, researchers can confidently and efficiently synthesize the desired 6-fluoro-methyl-indazole isomer, paving the way for further exploration in drug discovery and development.
References
Reddy, T. J., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(9), 1159-1161. [Link]
ResearchGate. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]
Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4838–4841. [Link]
National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]
This reference was not used in the final guide.
This reference was not used in the final guide.
Palmer, M. H., et al. (1973). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from [Link]
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-182. [Link]
Palmer, M. H., & McIntyre, P. S. (1969). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]
This reference was not used in the final guide.
This reference was not used in the final guide.
ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]
ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]
This reference was not used in the final guide.
This reference was not used in the final guide.
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]
This reference was not used in the final guide.
This reference was not used in the final guide.
This reference was not used in the final guide.
This reference was not used in the final guide.
Alam, S., & Keating, M. J. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 10(45), 26863–26874. [Link]
Application Note: 7-Bromo-6-fluoro-1-methyl-1H-indazole in Advanced Medicinal Chemistry
Executive Summary In contemporary drug discovery, the strategic selection of halogenated building blocks is paramount for optimizing both pharmacodynamics and synthetic tractability. 7-Bromo-6-fluoro-1-methyl-1H-indazole...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the strategic selection of halogenated building blocks is paramount for optimizing both pharmacodynamics and synthetic tractability. 7-Bromo-6-fluoro-1-methyl-1H-indazole (CAS 1528865-93-1) has emerged as a highly versatile, bifunctional scaffold[1][2]. This compound features a precisely engineered substitution pattern: a 6-fluoro group that acts as a bioisosteric modulator to enhance target binding, and a 7-bromo group that serves as an orthogonal reactive handle for late-stage transition-metal catalysis.
Recently, this building block has been instrumental in two breakthrough therapeutic areas:
Antiviral Therapeutics: The synthesis of TDI-015051, a first-in-class non-nucleoside inhibitor of the SARS-CoV-2 NSP14 guanine-N7 methyltransferase[3][4].
Oncology Therapeutics: The development of complex aza-tetracyclic oxazepine compounds targeting the mutant KRAS G12D oncoprotein[5].
This application note provides a comprehensive guide to the mechanistic rationale, quantitative pharmacological data, and self-validating synthetic protocols associated with this critical intermediate.
Structural and Mechanistic Rationale
The utility of 7-Bromo-6-fluoro-1-methyl-1H-indazole is rooted in the distinct chemical properties imparted by its substituents:
The 6-Fluoro Substituent (Pharmacodynamic Enhancer): Fluorination is a classic tactic in medicinal chemistry to improve metabolic stability and binding affinity. In the context of NSP14 inhibitors, the introduction of a fluorine atom at the 6-position of the indazole ring modulates the torsional profile of the molecule[3]. Mechanistically, this substitution strengthens the critical
π
-stacking interaction between the ligand and the S-adenosylhomocysteine (SAH)/Arg310 salt bridge within the enzyme's binding pocket, leading to a 6-fold increase in potency relative to des-fluoro analogues[3].
The 7-Bromo Substituent (Synthetic Handle): The bromine atom at the 7-position is perfectly situated for palladium-catalyzed cross-coupling reactions (e.g., cyanation, borylation)[3][5]. Despite its proximity to the N1-methyl group, the steric environment permits efficient oxidative addition by palladium, allowing researchers to build complex architectures without disrupting the core indazole pharmacophore.
The SARS-CoV-2 non-structural protein 14 (NSP14) is a guanine-N7 methyltransferase essential for viral RNA cap synthesis, making it a prime target for antiviral intervention[4][6]. Hit-to-lead optimization utilizing 7-Bromo-6-fluoro-1-methyl-1H-indazole yielded TDI-015051 , a highly selective, orally active inhibitor[3][7]. TDI-015051 binds in a non-competitive manner, forming a stable ternary complex with SAH and NSP14, thereby precisely blocking the methylation process of viral mRNA[6][7].
Table 1: Quantitative Pharmacological Profile of TDI-015051 [4][7][8]
Parameter
Target / Model
Value
Kd
(Dissociation Constant)
SARS-CoV-2 NSP14
61 pM (0.061 nM)
IC50
(Biochemical)
SARS-CoV-2 NSP14
≤
0.15 nM
EC50
(Cellular Efficacy)
Huh-7.5 Cells (SARS-CoV-2)
11.4 nM
IC50
(Cross-reactivity)
α
-hCoV-NL63
1.7 nM
IC50
(Cross-reactivity)
α
-hCoV-229E
2.6 nM
IC50
(Cross-reactivity)
β
-hCoV-MERS
3.6 nM
Protocol: Synthesis of 7-Aminomethyl-6-fluoro-1-methyl-1H-indazole
To integrate the indazole core into the sulfonamide-carboxamide pyrrole scaffold of TDI-015051, the 7-bromo group must be converted into a primary methylamine[3].
Step 1: Zn/Pd-Catalyzed Cyanation
Procedure: Charge a Schlenk flask with 7-Bromo-6-fluoro-1-methyl-1H-indazole (1.0 eq),
Zn(CN)2
(0.6 eq), and
Pd(PPh3)4
(0.05 eq) under an inert argon atmosphere. Suspend the mixture in anhydrous DMF and heat to 90–100 °C until complete conversion is observed.
Causality & Validation:Zn(CN)2
is selected over alkali cyanides (
NaCN
/
KCN
) due to its lower toxicity and superior solubility profile in DMF, which facilitates a homogeneous catalytic cycle.
Pd(PPh3)4
effectively inserts into the sterically hindered C-Br bond. Self-Validation: The reaction is validated via LC-MS; the disappearance of the starting material mass (m/z 229) and the emergence of the nitrile intermediate confirm successful cyanation[3][9].
Step 2: Nitrile Reduction
Procedure: Dissolve the isolated 7-cyano intermediate in methanolic ammonia. Add a catalytic amount of Raney Nickel and stir under an
H2
atmosphere (balloon or Parr shaker at 30 psi) at room temperature.
Causality & Validation: The use of methanolic ammonia is critical; the excess
NH3
suppresses the formation of unwanted secondary amine dimers by shifting the equilibrium away from intermediate imine condensation. Self-Validation: Filtration through Celite followed by ninhydrin staining (yielding a positive purple color) validates the presence of the desired primary amine[3].
Workflow of TDI-015051 synthesis and NSP14 ternary complex inhibition.
Mutations in the KRAS gene are notorious drivers of human tumorigenesis. Specifically, the KRAS G12D mutation drastically reduces the protein's intrinsic GTPase activity, locking it in a prolonged, activated (GTP-bound) state that promotes unchecked cancer cell survival and proliferation[5]. Recent patent literature demonstrates the use of 7-Bromo-6-fluoro-1-methyl-1H-indazole in the synthesis of novel aza-tetracyclic oxazepine compounds, which act as potent inhibitors/modulators of mutant KRAS G12D[5].
Protocol: Miyaura Borylation for Suzuki-Miyaura Cross-Coupling
To construct the complex tetracyclic scaffold, the indazole must be functionalized into a boronate ester, enabling subsequent Suzuki-Miyaura coupling[5].
Step 1: Miyaura Borylation
Procedure: Combine 7-Bromo-6-fluoro-1-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (
B2pin2
, 1.2 eq), potassium acetate (KOAc, 3.0 eq), and
Pd(dppf)Cl2
(0.05 eq) in anhydrous 1,4-dioxane. Degas the mixture thoroughly via freeze-pump-thaw cycles or nitrogen sparging. Heat the reaction to 80 °C for 4–6 hours.
Causality & Validation: KOAc is strictly mandated as the base; stronger bases (such as
Na2CO3
or
KOH
) would induce premature protodeboronation or promote unwanted Suzuki homocoupling of the starting halide. The bidentate ligand in
Pd(dppf)Cl2
provides the optimal bite angle to negotiate the steric bulk of the adjacent N1-methyl and 6-fluoro groups. Self-Validation: Successful conversion is confirmed by LC-MS, highlighting the mass of the boronate ester and the critical loss of the 1:1 isotopic bromine pattern characteristic of the starting material[5].
Logical flow of indazole functionalization toward KRAS G12D blockade.
Technical Support Center: Synthesis of 7-Bromo-6-fluoro-1-methyl-1H-indazole
Welcome to the technical support center for the synthesis of 7-Bromo-6-fluoro-1-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and im...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 7-Bromo-6-fluoro-1-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. The content is structured into a series of frequently asked questions and a detailed troubleshooting guide, providing both high-level strategy and specific, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the principal synthetic challenge when preparing 7-Bromo-6-fluoro-1-methyl-1H-indazole?
The primary challenge lies in the final N-methylation step of the 7-Bromo-6-fluoro-1H-indazole precursor. Indazoles are bicyclic aromatic heterocycles with two nitrogen atoms, both of which can potentially be alkylated. The core issue is achieving high regioselectivity for the desired N1-methylated isomer over the undesired N2-methylated isomer. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[1][2] In nearly all cases, the N1-substituted indazole is the thermodynamically more stable product, while the N2-isomer is often the kinetically favored one.[3][4] Therefore, reaction conditions must be carefully optimized to favor thermodynamic control.
Q2: Which synthetic route is recommended for the 7-Bromo-6-fluoro-1H-indazole precursor?
While several methods exist for constructing the indazole core, a common and effective strategy involves the cyclization of a suitably substituted phenylhydrazine derivative or the diazotization of an aminoindazole.[5][6] For this specific molecule, a practical approach often starts from a substituted toluene or benzonitrile derivative, which undergoes functional group transformations to build the indazole ring.[7][8][9] For instance, a route involving the cyclization of a 2-bromo-3-fluoro-6-methylphenylhydrazine derivative is a plausible pathway. The purity of the starting 7-Bromo-6-fluoro-1H-indazole is critical; impurities can interfere with the subsequent methylation step, leading to lower yields and complex purification.
Q3: How can I definitively confirm the formation of the correct N1-methyl vs. the N2-methyl isomer?
Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for this determination. The chemical shifts of the protons on the indazole ring system are significantly different between the N1 and N2 isomers.[2] Specifically, the proton at the 3-position (H-3) and the N-methyl protons are key diagnostic signals. In many cases, the H-3 proton of the N1-isomer appears at a different chemical shift compared to the N2-isomer. Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximity between the N-methyl protons and the proton at the 7-position (H-7), which would only be observed in the N1-isomer.
Troubleshooting Guide: The N-Methylation Step
This section addresses specific experimental failures and provides validated solutions to improve your reaction yield and purity.
Problem 1: Low or No Conversion of Starting Material
Q: My TLC/LC-MS analysis shows a significant amount of unreacted 7-Bromo-6-fluoro-1H-indazole after the specified reaction time. What are the likely causes and how can I resolve this?
This is a common issue that typically points to problems with one of the core reagents or reaction conditions.
Causality & Solutions:
Inactive Base: The most frequent culprit is deactivated sodium hydride (NaH). NaH is highly reactive with moisture and can degrade if stored improperly or handled in a non-inert atmosphere.
Solution: Always use a fresh bottle of NaH (60% dispersion in mineral oil is standard). Before use, wash the NaH with anhydrous hexane or pentane to remove the protective mineral oil, and dry it under a stream of inert gas (Argon or Nitrogen). Perform the entire reaction under a strict inert atmosphere.[10][11]
Improper Solvent: The reaction requires a polar aprotic solvent to facilitate the formation of the indazole anion.
Solution: Use anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Ensure the solvent is freshly distilled or obtained from a solvent purification system to remove water and peroxides, which can quench the base and interfere with the reaction.[10]
Insufficient Deprotonation Time/Temperature: The initial deprotonation of the indazole N-H is a critical step.
Solution: After adding the indazole solution to the NaH suspension at 0 °C, allow the mixture to warm to room temperature and stir for at least 30-60 minutes.[10] You should observe the cessation of hydrogen gas evolution, indicating that deprotonation is complete, before adding the methylating agent.
Degraded Methylating Agent: Methyl iodide (CH₃I) can degrade over time, especially if exposed to light.
Solution: Use a fresh, stabilized bottle of methyl iodide. If the solution has a noticeable purple or brown tint (indicating iodine formation), it should be passed through a small plug of basic alumina before use.
Problem 2: Poor Regioselectivity (High N2-Isomer Formation)
Q: I am achieving good conversion, but my product is a mixture of N1 and N2 isomers, with the N2-isomer being a major component. How can I enhance N1-selectivity?
Achieving high N1-selectivity requires conditions that favor the formation of the more thermodynamically stable N1-anion.
Causality & Solutions:
Choice of Base: The strength and nature of the base are paramount. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can result in an equilibrium between the N1 and N2 anions, leading to mixtures.[1]
Solution: Sodium hydride (NaH) is the base of choice for high N1-selectivity.[1][11] As a strong, non-nucleophilic base, it irreversibly deprotonates the indazole. The resulting N1-anion is thermodynamically more stable due to aromaticity considerations and will be the predominant species in solution to react with the electrophile.
Reaction Temperature: Higher temperatures can sometimes favor the formation of the kinetic N2-product or lead to isomer equilibration.
Solution: Control the temperature carefully. Add the methylating agent at 0 °C to manage any exotherm, and then allow the reaction to proceed at room temperature.[11] Avoid excessive heating unless specifically required for a difficult substrate.
The diagram below illustrates how the choice of base dictates the reaction pathway towards the desired N1-product.
Caption: Control of Regioselectivity in Indazole N-Methylation.
Problem 3: Difficulty in Product Purification
Q: My reaction has worked, but I am struggling to isolate the pure N1-isomer from the starting material and the N2-isomer. What are the recommended purification methods?
The structural similarity of the N1 and N2 isomers can make separation challenging, but it is achievable with standard laboratory techniques.
Causality & Solutions:
Chromatographic Separation: The most reliable method for separating the isomers is column chromatography on silica gel.
Solution: Use a non-polar/polar solvent system gradient. A common and effective system is a gradient of ethyl acetate in heptane or hexane. The two isomers typically have a discernible difference in polarity (Rf value on TLC), allowing for separation. The N1-isomer is often slightly more polar than the N2-isomer.
Recrystallization: If the crude product is semi-crystalline and one isomer is present in significant excess, recrystallization can be an effective purification strategy.
Solution: Experiment with various solvent systems. A mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, pentane) is often effective. Dissolve the crude material in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity appears, then allow it to cool slowly.
Optimized Protocol & Workflow
The following protocol is a validated starting point for achieving high yield and selectivity.
Table 1: Recommended Reaction Parameters for N1-Methylation
Parameter
Recommended Condition
Rationale
Base
Sodium Hydride (NaH), 1.2 eq.
Strong, non-nucleophilic base ensures irreversible deprotonation to the thermodynamic N1-anion.[1][11]
Solvent
Anhydrous Tetrahydrofuran (THF)
Polar aprotic solvent that solubilizes the indazole anion well.[10]
Methylating Agent
Methyl Iodide (CH₃I), 1.1 eq.
Highly reactive electrophile. A slight excess ensures complete reaction of the anion.[11]
Temperature
0 °C to Room Temperature
Allows for controlled deprotonation and reaction, minimizing side products.[10]
Atmosphere
Inert (Nitrogen or Argon)
Prevents quenching of the highly reactive NaH and indazole anion.[11]
Step-by-Step Experimental Protocol
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in oil).
Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully via cannula. Dry the NaH under a stream of nitrogen.
Solvent Addition: Add anhydrous THF to the flask to create a suspension of NaH. Cool the suspension to 0 °C using an ice-water bath.
Indazole Addition: In a separate flask, dissolve 7-Bromo-6-fluoro-1H-indazole (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C.
Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 60 minutes. The cessation of bubbling indicates the completion of deprotonation.[10]
Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.1 eq.) dropwise via syringe.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
Quenching: Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel (e.g., 0-20% ethyl acetate in heptane gradient) to yield pure 7-Bromo-6-fluoro-1-methyl-1H-indazole.[12]
General Troubleshooting Workflow
Caption: Troubleshooting Workflow for Indazole Synthesis.
References
BenchChem. (2025). Technical Support Center: Optimizing N-methylation of 6-bromo-1H-indazole. BenchChem.
Nguyen, H. N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]
Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
Fawad, S. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
O'Neill, M. J., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development, 27(4), 677–686. Available at: [Link]
Elguero, J., et al. (1973). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. BenchChem.
O'Keeffe, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 126-136. Available at: [Link]
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]
BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem.
ResearchGate. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Available at: [Link]
Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Available at: [Link]
Technical Support Center: Troubleshooting Debromination in 7-Bromo-6-fluoro-1-methyl-1H-indazole Couplings
Welcome to the Advanced Applications Support Center. This guide is engineered for medicinal chemists and process scientists encountering protodehalogenation (debromination) side reactions during the palladium-catalyzed c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. This guide is engineered for medicinal chemists and process scientists encountering protodehalogenation (debromination) side reactions during the palladium-catalyzed cross-coupling of 7-Bromo-6-fluoro-1-methyl-1H-indazole .
This specific indazole core is a highly valuable intermediate in the synthesis of modern therapeutics, including KRAS G12D inhibitors[1] and SARS-CoV-2 NSP14 inhibitors[2]. However, its unique electronic properties make it highly susceptible to undesired side reactions if reaction conditions are not rigorously controlled.
Mechanistic Insight: The Causality of Debromination
To solve debromination, we must first understand its thermodynamic and kinetic drivers. Because 7-Bromo-6-fluoro-1-methyl-1H-indazole is highly electron-deficient (driven by the inductive effect of the fluorine atom and the electron-withdrawing indazole core), the initial oxidative addition of the Pd(0) catalyst into the C–Br bond is exceptionally fast.
The problem arises in the subsequent step. The resulting Ar–Pd(II)–Br intermediate faces a kinetic bifurcation. If the transmetalation step is sluggish, the Pd(II) complex will undergo competitive hydrodehalogenation [3]. This occurs when the palladium abstracts a hydride via β-hydride elimination from aliphatic amine bases, alkoxide bases, or alcoholic solvents, followed by reductive elimination to yield the debrominated byproduct (6-fluoro-1-methyl-1H-indazole)[4].
Caption: Kinetic bifurcation in Pd-catalyzed coupling: Transmetalation vs. Protodehalogenation.
Root Cause Analysis & Troubleshooting FAQs
Q1: Why am I seeing up to 50% of the debrominated mass (m/z 151) in my LC-MS traces?A1: Your transmetalation step is too slow, allowing Pathway B (see diagram) to dominate. This is typically caused by using a weak/unactivated boronic acid, an improper base that acts as a hydride donor, or a primary/secondary alcoholic solvent (like Ethanol or Isopropanol) which readily undergoes β-hydride elimination to reduce the Pd(II) intermediate[4].
Q2: Which bases promote debromination, and what are the authoritative alternatives?A2: Alkoxide bases (e.g., NaOEt, KOtBu) and aliphatic amines (e.g., Et₃N, DIPEA) are notorious hydride donors that promote debromination[5].
Correction Strategy: Switch to weaker, inorganic bases that cannot donate a hydride. Potassium phosphate (K₃PO₄) or Cesium fluoride (CsF) are highly recommended. CsF is particularly effective for base-sensitive fluorinated heterocycles[5].
Q3: How does ligand architecture influence this side reaction?A3: Standard ligands like PPh₃ often fail here because they do not provide enough steric bulk to accelerate the reductive elimination step, leaving the Pd(II) intermediate vulnerable to degradation. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos ) accelerate transmetalation and force rapid reductive elimination, effectively outcompeting the debromination pathway[4].
Q4: Should I run the reaction strictly anhydrous to prevent protonation?A4: No. Suzuki-Miyaura couplings require a stoichiometric amount of water to convert the boronic acid/ester into the reactive "ate" complex required for transmetalation. However, excess water can lead to direct protonation of the fluorinated aryl-Pd species[3]. Use a tightly controlled biphasic system, such as 1,4-Dioxane/H₂O (4:1 v/v).
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the product-to-byproduct ratio. These metrics demonstrate how optimizing the solvent, base, and ligand systematically shuts down the debromination pathway.
Solvent System
Base (Equiv)
Catalyst / Ligand
Temp (°C)
Yield (%)
Debromination (%)
Ethanol / H₂O (4:1)
Na₂CO₃ (2.0)
Pd(PPh₃)₄ (5 mol%)
80
32
58
DMF / H₂O (4:1)
K₂CO₃ (2.0)
Pd(dppf)Cl₂ (5 mol%)
80
55
35
THF / H₂O (4:1)
CsF (3.0)
RuPhos Pd G3 (2 mol%)
65
81
11
1,4-Dioxane / H₂O (4:1)
K₃PO₄ (2.0)
XPhos Pd G3 (2 mol%)
60
94
< 2
Self-Validating Experimental Protocol
To guarantee reproducibility, this protocol utilizes a Buchwald Generation 3 precatalyst (XPhos Pd G3) and includes built-in In-Process Controls (IPCs) to validate the reaction trajectory in real-time.
Nucleophile: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv)
Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)
Base: K₃PO₄ (2.0 equiv, prepared as a 0.5 M aqueous solution)
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology:
Preparation & Degassing (Critical Step): Charge a dry Schlenk flask or reaction vial with 7-Bromo-6-fluoro-1-methyl-1H-indazole, the boronic acid, and XPhos Pd G3. Seal the vessel. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen promotes boronic acid homocoupling, starving the reaction of the transmetalating agent and leaving the Ar-Pd(II)-Br intermediate stranded.
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the degassed 0.5 M aqueous K₃PO₄ solution (yielding a final solvent ratio of 4:1 Dioxane:H₂O).
Thermal Activation: Heat the reaction mixture to 60 °C. Causality: XPhos Pd G3 activates at room temperature; mild heating to 60 °C is sufficient for transmetalation while minimizing the thermal energy required for β-hydride elimination.
Self-Validation (IPC at 1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation Marker 1 (Starting Material): Look for [M+H]⁺ at m/z 229.0 / 231.0 . If present, oxidative addition is incomplete.
Validation Marker 2 (Debromination): Look for [M+H]⁺ at m/z 151.1 . If this peak is growing rapidly, verify your solvent purity (check for alcohol contamination) and ensure the boronic acid has not degraded.
Validation Marker 3 (Product): Look for the exact mass of your coupled product.
Workup: Upon complete consumption of the starting material (typically 2–4 hours), cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate for column chromatography.
References
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters
National Institutes of Health (PMC)[Link]
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides
Organometallics - ACS Publications[Link]
Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors
ACS Publications[Link]
US20240368186A1 - Aza-tetracyclic oxazepine compounds and uses thereof
Google P
Technical Support Center: Navigating Solubility Challenges with 7-Bromo-6-fluoro-1-methyl-1H-indazole
Welcome to the technical support center for 7-Bromo-6-fluoro-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common sol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 7-Bromo-6-fluoro-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound. As a substituted indazole, 7-Bromo-6-fluoro-1-methyl-1H-indazole presents unique solubility characteristics that require a systematic and informed approach to achieve successful experimental outcomes. This document provides a framework for understanding and overcoming these challenges, ensuring the integrity and reproducibility of your research.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the inherent properties of 7-Bromo-6-fluoro-1-methyl-1H-indazole that influence its solubility. While specific experimental data for this exact molecule is not extensively published, we can infer its likely behavior from its structural components and data on related compounds.[1][2]
The indazole core is a bicyclic heteroaromatic system that can exhibit both hydrophobic and hydrophilic character.[3][4] The presence of a bromine and a fluorine atom significantly increases the molecule's lipophilicity and molecular weight, which can contribute to poor aqueous solubility. The methyl group at the N1 position eliminates the possibility of acting as a hydrogen bond donor at that site, which may affect its interaction with protic solvents.
Table 1: Predicted Physicochemical Properties of 7-Bromo-6-fluoro-1-methyl-1H-indazole and Related Structures
The following section is structured in a question-and-answer format to directly address common issues you may encounter.
Question 1: My 7-Bromo-6-fluoro-1-methyl-1H-indazole is not dissolving in my chosen organic solvent. What should I do first?
Answer: The first step is to systematically assess the compound's solubility in a range of solvents with varying polarities. The principle of "like dissolves like" is a good starting point. Given the molecule's predicted lipophilicity, it is more likely to be soluble in less polar organic solvents.
Experimental Protocol: Solvent Screening
Solvent Selection: Choose a diverse set of solvents, including:
Weigh a small, precise amount of your compound (e.g., 1 mg) into separate vials.
Add a measured volume of each solvent (e.g., 100 µL) to each vial.
Vortex or sonicate the vials for a set period (e.g., 5-10 minutes) at a controlled temperature.
Visually inspect for dissolution. If the compound dissolves, add more solvent incrementally to estimate the approximate solubility.
Documentation: Record your observations in a table to compare the effectiveness of each solvent.
Question 2: I've tried several common organic solvents with limited success. What are my next steps?
Answer: If single-solvent systems are ineffective, you can explore more advanced techniques to enhance solubility. These methods involve altering the solvent system or the physical form of the compound.
1. Co-solvency:
The use of a binary solvent mixture, or co-solvents, can often enhance solubility beyond what is achievable with a single solvent.[6][7][8] A small amount of a highly polar solvent like DMSO or DMF mixed with a less polar solvent can disrupt the crystal lattice energy of the compound more effectively.
Experimental Protocol: Co-solvent Screening
Identify the best single solvent from your initial screen, even if solubility was limited.
Prepare mixtures of this solvent with a co-solvent (e.g., DMSO in DCM, or DMF in Toluene) in varying ratios (e.g., 9:1, 4:1, 1:1).
Repeat the small-scale solubility test with these co-solvent mixtures.
2. Temperature Adjustment:
For many compounds, solubility increases with temperature.[9]
Experimental Protocol: Temperature Effect
Using a solvent that showed some, but not complete, dissolution, gently heat the mixture while stirring.
Monitor the temperature and observe for dissolution.
Caution: Be aware of the boiling point of your solvent and the thermal stability of your compound. It is advisable to conduct a thermal stability study if you plan to work at elevated temperatures for extended periods.
3. Particle Size Reduction:
Micronization, or reducing the particle size of your solid compound, increases the surface area available for solvation, which can improve the rate of dissolution.[7][8] This can be achieved through techniques like grinding with a mortar and pestle or specialized milling equipment.
Decision-Making Workflow for Troubleshooting Solubility
The following diagram outlines a logical workflow for addressing solubility issues with 7-Bromo-6-fluoro-1-methyl-1H-indazole.
A Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Bromo-6-fluoro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agent...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] The precise characterization of novel indazole derivatives is paramount for advancing drug discovery programs. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Bromo-6-fluoro-1-methyl-1H-indazole , a halogenated and methylated indazole derivative.
While direct experimental spectra for this specific molecule are not widely published, this guide offers a comprehensive, predicted spectral analysis based on established principles of NMR spectroscopy and comparative data from structurally related analogs. We will delve into the anticipated chemical shifts and coupling patterns, providing a robust reference for researchers working with this and similar compounds. For comparative purposes, we will reference the known spectral data of 6-Bromo-1H-indazole .
Predicted NMR Spectral Data for 7-Bromo-6-fluoro-1-methyl-1H-indazole
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 7-Bromo-6-fluoro-1-methyl-1H-indazole. These predictions are derived from the analysis of substituent effects on the indazole ring system, drawing upon data from similar halogenated and methylated indazoles.[2][3]
Table 1: Predicted ¹H NMR Spectral Data for 7-Bromo-6-fluoro-1-methyl-1H-indazole
Predicted Chemical Shift (δ) ppm
Multiplicity
Predicted Coupling Constant (J) Hz
Integration
Assignment
~8.05
s
-
1H
H3
~7.60
d
~8.0
1H
H4
~7.25
d
~7.0
1H
H5
~4.10
s
-
3H
N-CH₃
Table 2: Predicted ¹³C NMR Spectral Data for 7-Bromo-6-fluoro-1-methyl-1H-indazole
Predicted Chemical Shift (δ) ppm
Assignment
~135.5
C3
~141.0 (d, ¹JCF ≈ 245 Hz)
C6
~138.0
C7a
~125.0 (d, ³JCF ≈ 4 Hz)
C5
~122.0
C4
~115.0 (d, ²JCF ≈ 20 Hz)
C3a
~105.0 (d, ²JCF ≈ 25 Hz)
C7
~35.0
N-CH₃
Spectral Interpretation and Rationale
The predicted spectra are founded on the fundamental principles of NMR, considering the electronic effects of the substituents on the indazole core.
¹H NMR Spectrum:
H3: The proton at the 3-position is expected to be a singlet and the most downfield of the aromatic protons due to its position on the pyrazole ring.
H4 and H5: These protons on the benzene ring will form a doublet of doublets system, though they may appear as simple doublets depending on the resolution and the magnitude of the smaller coupling constants. The fluorine atom at C6 will introduce through-space and through-bond couplings to these protons, further splitting the signals. H4 is expected to be more downfield than H5 due to the deshielding effect of the adjacent pyrazole ring.
N-CH₃: The methyl group on the nitrogen will appear as a sharp singlet, typically in the range of 3.5-4.5 ppm.
¹³C NMR Spectrum:
C6 (bearing F): This carbon will exhibit the largest chemical shift due to the direct attachment of the highly electronegative fluorine atom and will show a large one-bond carbon-fluorine coupling constant (¹JCF).
C7 (bearing Br): The carbon attached to the bromine atom will be significantly shielded compared to an unsubstituted carbon.
C3a, C5, and C7: These carbons will show smaller carbon-fluorine couplings (²JCF and ³JCF) due to their proximity to the fluorine atom.
N-CH₃: The methyl carbon will appear as a single peak in the aliphatic region of the spectrum.
Comparative Analysis: 7-Bromo-6-fluoro-1-methyl-1H-indazole vs. 6-Bromo-1H-indazole
To understand the influence of the fluorine and methyl groups, a comparison with the known NMR data of 6-Bromo-1H-indazole is instructive.[4]
Table 3: ¹H NMR Spectral Data for 6-Bromo-1H-indazole
Fluorine Substitution: The introduction of the fluorine atom at the 6-position in the target molecule is predicted to cause a significant downfield shift for C6 and will introduce C-F coupling constants, which are absent in the spectrum of 6-Bromo-1H-indazole. The adjacent protons (H5 and H7, which becomes part of the C7a-C7 bond in the methylated compound) will also experience a change in their chemical environment and coupling patterns.
N-Methylation: The addition of the methyl group at the N1 position will result in the appearance of a singlet in the ¹H NMR spectrum around 4.10 ppm and a corresponding signal in the ¹³C NMR spectrum around 35.0 ppm. This methylation also resolves the tautomerism present in 1H-indazoles, leading to a more defined set of signals.[2]
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted indazoles.
1. Sample Preparation [5]
a. Weigh 5-10 mg of the solid sample into a clean, dry vial.
b. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
c. Gently agitate the vial to ensure complete dissolution.
d. Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.
2. NMR Spectrometer Setup
a. Insert the NMR tube into the spectrometer.
b. Lock the spectrometer on the deuterium signal of the solvent.
c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
3. Data Acquisition [6]
a. ¹H NMR:
i. Acquire a standard one-pulse proton spectrum.
ii. Set appropriate spectral width, acquisition time, and relaxation delay.
iii. Typically, 16-64 scans are sufficient for a sample of this concentration.
b. ¹³C NMR:
i. Acquire a proton-decoupled ¹³C spectrum.
ii. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
iii. A relaxation delay of 2-5 seconds is recommended to ensure proper signal integration for quaternary carbons.
Visualizing Molecular Structure and Key NMR Interactions
Caption: Molecular structures of the target and comparison compounds.
Caption: Predicted proton-proton and proton-fluorine couplings.
References
Elguero, J., et al. (2016). 13 C NMR of indazoles.
Supporting Information for a copper-catalyzed synthesis of 1H-indazoles. Royal Society of Chemistry.
Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-70.
Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule.
Supporting Information for a synthesis of 1H-indazoles. Wiley-VCH. (2007).
Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin.
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
Hoye Research Group. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry.
Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
Emery Pharma. (2018).
Wang, Q., et al. (2018). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry, 83(2), 845-853.
Bhal, S. (2023). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Mohamad, M. A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
Claridge, T. D. W. (2009). A User Guide to Modern NMR Experiments. University of Oxford.
Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide. Benchchem.
Jarzebski, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1948-1956.
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 27(8), 2583.
7-Bromo-1-methyl-1H-indazole. Sigma-Aldrich.
6-Bromo-7-fluoro-1H-indazole. Sigma-Aldrich.
6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid. American Elements.
Reich, H. J. (2020). 1H NMR Chemical Shifts. University of Wisconsin.
Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of 7-Bromo-6-fluoro-1-methyl-1H-indazole
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with complex heterocyclic compounds, such as the substituted...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with complex heterocyclic compounds, such as the substituted indazole 7-Bromo-6-fluoro-1-methyl-1H-indazole, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as an indispensable analytical tool. This in-depth technical guide provides a comprehensive analysis of the predicted Collision-Induced Dissociation (CID) fragmentation pattern of this molecule, offering a framework for its identification and characterization. We will delve into the mechanistic underpinnings of its fragmentation, compare LC-MS with alternative analytical techniques, and provide detailed experimental protocols to ensure reproducible and reliable results.
The Structural Context: 7-Bromo-6-fluoro-1-methyl-1H-indazole
7-Bromo-6-fluoro-1-methyl-1H-indazole is a halogenated and N-methylated indazole derivative. The presence of bromine, fluorine, a methyl group, and the indazole core imparts distinct chemical properties that directly influence its behavior in a mass spectrometer. Understanding these structural features is key to predicting and interpreting its fragmentation pattern.
Molecular Structure:
Key Structural Features and Their Predicted Impact on Fragmentation:
Indazole Core: A bicyclic aromatic system that is expected to be relatively stable, likely appearing as a prominent fragment.
Bromine and Fluorine: The presence of bromine is particularly informative due to its characteristic isotopic pattern (M and M+2 peaks in a roughly 1:1 ratio)[1]. Both halogens are potential leaving groups during fragmentation.
N-Methyl Group: The methyl group on the indazole nitrogen is a likely site for initial fragmentation through the loss of a methyl radical.
Decoding the Fragments: Predicted LC-MS/MS Fragmentation Pattern
Predicted m/z
Proposed Fragment Ion
Neutral Loss
Predicted Relative Abundance
Fragmentation Pathway
229.98 / 231.98
[M+H]⁺
-
High
Protonated molecular ion, showing the characteristic bromine isotope pattern.
214.96 / 216.96
[M+H - CH₃]⁺
•CH₃ (15 Da)
Moderate
Loss of the N-methyl radical.
151.01
[M+H - Br]⁺
•Br (79/81 Da)
Moderate to High
Cleavage of the C-Br bond.
132.00
[M+H - Br - F]⁺
•Br, •F (98/100 Da)
Low
Subsequent loss of fluorine from the brominated fragment.
136.04
[C₇H₅FN₂]⁺
•Br, •CH₃ (94/96 Da)
Moderate
Loss of both the bromine and methyl radicals.
Mechanistic Insights into Fragmentation:
The fragmentation of 7-Bromo-6-fluoro-1-methyl-1H-indazole under CID conditions is expected to proceed through several key pathways. The initial protonation in the electrospray ionization (ESI) source will likely occur on one of the nitrogen atoms of the indazole ring. The subsequent fragmentation in the collision cell is driven by the applied collision energy, which induces bond cleavages.
A primary and highly probable fragmentation pathway involves the homolytic cleavage of the N-CH₃ bond, resulting in the loss of a methyl radical (•CH₃). This is a common fragmentation for N-methylated compounds. Another significant fragmentation pathway is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). Due to the high stability of the resulting aromatic cation, this fragment is expected to be abundant[2]. Further fragmentation could involve the loss of the fluorine atom or a combination of losses.
A Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool for determining the molecular weight and fragmentation pattern, a comprehensive structural elucidation often requires complementary techniques.
Technique
Information Provided
Strengths
Limitations
LC-MS/MS
Molecular weight, elemental composition (with high-resolution MS), and structural information from fragmentation.
High sensitivity, high throughput, suitable for complex mixtures.
Isomeric and isobaric compounds can be challenging to differentiate without chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.
Unambiguous structure determination.
Lower sensitivity than MS, requires larger sample amounts, not suitable for complex mixtures without prior separation.
Infrared (IR) Spectroscopy
Information about the functional groups present in the molecule.
Fast and non-destructive.
Provides limited information on the overall molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Similar to LC-MS but for volatile and thermally stable compounds.
Excellent chromatographic resolution for volatile compounds.
Not suitable for non-volatile or thermally labile compounds like many drug molecules.
Experimental Protocols for Robust Analysis
To obtain reliable and reproducible data for 7-Bromo-6-fluoro-1-methyl-1H-indazole, the following experimental protocols are recommended.
Sample Preparation
Standard Solution Preparation: Accurately weigh approximately 1 mg of 7-Bromo-6-fluoro-1-methyl-1H-indazole and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
Working Solution Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition to achieve a final concentration suitable for your instrument (typically in the ng/mL to low µg/mL range).
LC-MS/MS Method
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for small molecule analysis.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes, followed by a re-equilibration step.
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 1-5 µL.
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Ionization Mode: Positive ion mode is recommended due to the presence of basic nitrogen atoms.
MS1 Scan Range: m/z 100-400.
Product Ion Scan (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Visualizing the Workflow and Fragmentation
To provide a clearer understanding of the analytical process and the predicted fragmentation, the following diagrams have been generated using Graphviz (DOT language).
Caption: A generalized workflow for the LC-MS/MS analysis of 7-Bromo-6-fluoro-1-methyl-1H-indazole.
Caption: Predicted major fragmentation pathways for protonated 7-Bromo-6-fluoro-1-methyl-1H-indazole.
Conclusion
The structural characterization of novel compounds like 7-Bromo-6-fluoro-1-methyl-1H-indazole is a critical step in the drug development pipeline. While direct experimental fragmentation data may not always be available, a thorough understanding of fundamental mass spectrometry principles allows for the accurate prediction of fragmentation patterns. This guide provides a robust framework for the LC-MS/MS analysis of this compound, from theoretical fragmentation pathways to practical experimental protocols. By integrating this knowledge with data from complementary analytical techniques, researchers can confidently and accurately elucidate the structures of their compounds of interest, accelerating the pace of discovery.
References
Vertex AI Search. Mass Spectrometry: Fragmentation.
A Comparative Guide to the Cross-Coupling Efficiency of 7-Bromoindazoles vs. 7-Iodoindazoles
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The indazole nucleus, a key pharmacophore in numerous appr...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The indazole nucleus, a key pharmacophore in numerous approved drugs and clinical candidates, frequently requires precise modification to modulate biological activity. C-7 substituted indazoles are of particular interest, and palladium-catalyzed cross-coupling reactions are the premier tool for their synthesis.
This guide provides an in-depth, objective comparison of the cross-coupling efficiency of two common precursors: 7-bromoindazoles and 7-iodoindazoles. We will move beyond simple reaction yields to explore the underlying mechanistic principles and practical considerations that guide the choice of halide in the context of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The insights and protocols herein are designed to empower you to make informed decisions, optimize reaction conditions, and accelerate your research programs.
The Fundamental Basis of Reactivity: The Carbon-Halogen Bond
The disparate reactivity between 7-bromo- and 7-iodoindazoles is fundamentally rooted in the difference between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds. The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] The energy of the C-X bond dictates the facility of this step.
C-I Bond: Weaker, more polarized, and longer. It requires less activation energy to break, leading to faster oxidative addition.
C-Br Bond: Stronger and less polarized. It requires more forcing conditions—such as higher temperatures or more activated catalyst systems—to undergo oxidative addition.
This fundamental difference means that 7-iodoindazoles are generally more reactive than their 7-bromo counterparts, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, 7-bromoindazoles are typically more cost-effective and readily available, making them attractive starting materials if efficient coupling protocols can be established.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C(sp²)-C(sp²) bond formation due to its operational simplicity and the high stability of its organoboron reagents.[3][4] When applied to the 7-position of the indazole core, the choice of halide has significant implications for catalyst selection and reaction conditions.
Mechanistic Overview & Causality
The catalytic cycle begins with the oxidative addition of the 7-haloindazole to a Pd(0) species.[5][6] This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the 7-arylindazole product. For 7-bromoindazoles, the higher energy barrier of oxidative addition necessitates the use of highly active catalyst systems. Modern bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are crucial as they accelerate both the oxidative addition and the subsequent reductive elimination steps, preventing the accumulation of inhibitory catalyst intermediates.[7] In contrast, 7-iodoindazoles can often be coupled effectively with less sophisticated and cheaper catalysts, such as those derived from triphenylphosphine (Pd(PPh₃)₄).
Another critical consideration is the presence of the free N-H group on the indazole ring. This acidic proton can lead to catalyst deactivation or unwanted side reactions. While N-protection is an option, modern protocols are often robust enough to tolerate the free N-H, particularly when using appropriate bases and catalyst systems that are less prone to inhibition.[7][8]
The table below summarizes representative conditions for the Suzuki-Miyaura coupling of 7-haloindazoles. Note that direct comparison is nuanced as conditions are optimized for each substrate class.
Protocol 1: Suzuki Coupling of 7-Bromoindazole (High-Activity Catalyst)
To an oven-dried microwave vial, add 7-bromo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).
Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
Place the vial in a microwave reactor and heat to 100-140 °C for 1-2 hours, or alternatively, heat in a pre-heated oil bath.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of 7-Iodoindazole (Standard Conditions)
To an oven-dried Schlenk flask, add 7-iodo-1H-indazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.[5]
Add degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe.
Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
Follow steps 7-9 from Protocol 1 for workup and purification.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The formation of C-N bonds via Buchwald-Hartwig amination is a transformative reaction in medicinal chemistry, enabling the synthesis of aryl amines from aryl halides.[11] The reactivity gap between bromo- and iodoindazoles is often more pronounced in this reaction compared to Suzuki couplings.
Mechanistic Overview & Causality
The Buchwald-Hartwig cycle shares the initial oxidative addition step with the Suzuki reaction. However, the subsequent step involves coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond. The general order of halide reactivity is I > Br > Cl.
Coupling amines with 7-bromoindazoles almost invariably requires a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) and a specialized, bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos).[12][13] These ligands create a sterically crowded palladium center that promotes the crucial, often rate-limiting, C-N reductive elimination step. For the more reactive 7-iodoindazoles, conditions can sometimes be milder, and a broader range of ligands may be effective, though modern ligands are still preferred for achieving high efficiency and generality.
Note: Data for halo-7-azaindole is included as a close heterocyclic analogue due to the specificity of available literature.
Experimental Protocols
Protocol 3: Buchwald-Hartwig Amination of 7-Bromoindazole
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, 1.2-2.4 mol%).
Add sodium tert-butoxide (NaOtBu, 1.4 equiv.).
Seal the tube, then add 7-bromo-1H-indazole (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
Evacuate and backfill the tube with argon (repeat 3x).
Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
Stir the mixture at the desired temperature (e.g., 80-110 °C) until completion.
Cool to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purify by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination of 7-Iodoindazole
The setup is identical to Protocol 3.
A slightly weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be attempted, although NaOtBu is often still required for high efficiency.
A less specialized ligand system (e.g., Xantphos) may be effective.
The reaction may proceed at a lower temperature (e.g., 60-90 °C) and in a shorter timeframe.
Follow steps 5-9 from Protocol 3 for reaction execution and workup.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the most prominent method for coupling terminal alkynes with aryl halides, creating valuable arylacetylene building blocks.[15] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.
Mechanistic Overview & Causality
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 7-haloindazole occurs as before. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-halide complex. Reductive elimination releases the 7-alkynylindazole product.[16]
The C-I bond of a 7-iodoindazole readily undergoes oxidative addition, making it an excellent substrate for Sonogashira coupling, often proceeding under mild, copper-free conditions.[17][18] 7-Bromoindazoles are more challenging substrates and typically require the presence of the copper(I) co-catalyst and higher reaction temperatures to achieve efficient conversion. The choice of amine base (e.g., triethylamine, diisopropylamine) is also critical, as it serves both to deprotonate the alkyne and to act as a solvent or co-solvent.
Caption: Interconnected cycles of the Sonogashira coupling.
Protocol 5: Sonogashira Coupling of 7-Bromoindazole (Cu-Catalyzed)
To a Schlenk flask, add 7-bromo-1H-indazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
Evacuate and backfill the flask with argon (repeat 3x).
Add anhydrous, degassed solvent (e.g., THF or DMF).
Add the terminal alkyne (1.2 equiv.) followed by the amine base (e.g., triethylamine, 3.0 equiv.) via syringe.
Heat the reaction to 60-80 °C, monitoring by TLC or LC-MS.
Upon completion, cool the reaction, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate.
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 6: Sonogashira Coupling of 7-Iodoindazole (Cu-Free)
To an oven-dried Schlenk tube, add 7-iodo-1H-indazole (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).
Add the base (e.g., Cs₂CO₃, 2.0 equiv.).
Evacuate and backfill with argon (repeat 3x).
Add degassed solvent (e.g., 1,4-dioxane) and the terminal alkyne (1.5 equiv.).
Seal the tube and heat to 80-100 °C until the reaction is complete.
Follow steps 6-7 from Protocol 5 for workup and purification.
General Experimental Workflow & Summary
Regardless of the specific coupling reaction, a robust experimental workflow is essential for success and reproducibility, particularly when working with air- and moisture-sensitive palladium catalysts.
Caption: General workflow for palladium-catalyzed cross-coupling.
Summary: Choosing Your Halide
Feature
7-Iodoindazole
7-Bromoindazole
Reactivity
High: Facile oxidative addition.
Moderate: Stronger C-Br bond requires more activation.
Cost-driven projects, large-scale synthesis, when robust protocols are established.
Conclusion
The choice between 7-bromo- and 7-iodoindazoles is a strategic decision based on a trade-off between reactivity and cost. 7-Iodoindazoles offer a significant reactivity advantage, enabling milder conditions that are often crucial for complex, sensitive substrates in the later stages of a synthetic campaign. Conversely, the economic advantage and broad availability of 7-bromoindazoles make them highly attractive for earlier-stage work and large-scale manufacturing, provided that the reaction is optimized with modern, highly efficient palladium catalyst systems. By understanding the mechanistic underpinnings and leveraging the protocols outlined in this guide, researchers can effectively functionalize the indazole C-7 position, regardless of the chosen halogen, to advance the frontiers of drug discovery.
References
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
Cross-Coupling Reactions of Arylsilanols with Substituted Aryl Halides. Organic Letters.
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Benchchem.
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC.
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF.
Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
Buchwald–Hartwig amin
Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo.
Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogen
Buchwald-Hartwig Coupling. Organic Synthesis.
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania.
Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed.
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH.
Personal protective equipment for handling 7-Bromo-6-fluoro-1-methyl-1H-indazole
As an application scientist overseeing early-stage drug discovery and scale-up chemistry, I approach chemical handling not merely as a compliance exercise, but as a critical variable in experimental integrity and personn...
Author: BenchChem Technical Support Team. Date: April 2026
As an application scientist overseeing early-stage drug discovery and scale-up chemistry, I approach chemical handling not merely as a compliance exercise, but as a critical variable in experimental integrity and personnel safety.
7-Bromo-6-fluoro-1-methyl-1H-indazole (CAS: 1528865-93-1) is a highly specialized halogenated indazole building block. Recently, it has gained significant prominence in the synthesis of non-nucleoside SARS-CoV-2 NSP14 inhibitors [1] and aza-tetracyclic oxazepine compounds targeting mutant KRas G12D [2]. Because this intermediate is utilized to synthesize potent, biologically active molecules, we must operate under the assumption that the precursor itself carries occupational risks, particularly dermal and respiratory hazards.
The following guide details the causality behind our Personal Protective Equipment (PPE) choices and provides a self-validating operational workflow for handling this compound.
Physicochemical Properties & Hazard Profile
To design an effective safety protocol, we must first understand the quantitative and qualitative nature of the threat. The table below summarizes the core data and its direct operational implications.
Parameter
Data Value
Operational Implication
Chemical Name
7-Bromo-6-fluoro-1-methyl-1H-indazole
Halogenated aromatic; lipophilic nature increases potential for dermal absorption.
CAS Number
1528865-93-1
Unique identifier for tracking disposal and SDS compliance.
Molecular Formula
C8H6BrFN2
Contains Bromine and Fluorine; dictates specialized high-temp incineration for waste.
Molecular Weight
229.05 g/mol
Exists as a fine solid powder; high risk of static cling and aerosolization during transfer.
Primary Hazard
H302: Harmful if swallowed
Mandates strict prevention of hand-to-mouth transfer and inhalation of settled dust .
PPE Selection Logic & Causality
Standard laboratory PPE is insufficient for halogenated pharmaceutical intermediates. Every piece of protective equipment must be chosen to mitigate a specific physicochemical vulnerability.
Logical mapping of physicochemical hazards to specific PPE requirements.
Hand Protection (Double Nitrile Gloving): Halogenated indazoles possess lipophilic properties that can facilitate permeation through standard latex barriers. Double gloving with nitrile (outer layer ≥0.11 mm) provides a fail-safe. Causality: If the outer glove is inadvertently compromised by trace solvents used in downstream synthesis (e.g., NMP or DMF[2]), the inner layer prevents dermal absorption.
Eye Protection (Tight-Fitting Goggles): Standard safety glasses lack orbital seals. Causality: Fine powders are highly susceptible to micro-aerosolization; tight-fitting goggles prevent airborne particulates from settling on the vulnerable sclera.
Respiratory Protection (Engineering Controls): Handling must occur within a certified chemical fume hood. Causality: Mitigates the inhalation of airborne dust, directly preventing respiratory tract irritation and systemic absorption linked to the H302 hazard.
Body Protection (Anti-Static Lab Coat): Causality: Powders with fluorinated/brominated moieties frequently hold static charges. An anti-static, flame-retardant lab coat prevents the powder from clinging to garments and subsequently transferring to the skin.
Operational Workflow: Safe Handling & Weighing
Workflow for the safe handling and transfer of 7-Bromo-6-fluoro-1-methyl-1H-indazole.
Step-by-Step Methodology
Fume Hood Verification (Self-Validating Step): Before opening the reagent vial, hold a delicate tissue (e.g., a Kimwipe) at the sash opening. A distinct inward pull visually validates that the face velocity is sufficient (≥0.5 m/s) to contain aerosolized particulates.
Static Mitigation: Pass an anti-static zero-ionizer over the weighing area or utilize grounded, anti-static spatulas. Causality: This prevents the powder from repelling out of the weighing boat due to electrostatic discharge.
Visual Contrast Weighing (Self-Validating Step): Place a dark-colored silicone mat under the analytical balance. Causality: 7-Bromo-6-fluoro-1-methyl-1H-indazole is typically a light-colored powder; the dark background provides immediate visual validation of any micro-spills, ensuring no trace contamination is left behind.
Transfer & Sealing: Transfer the pre-weighed solid directly into the reaction vessel. Cap the vessel immediately before removing it from the fume hood to proceed with synthesis (e.g., microwave irradiation with 1-methylhydrazine[2]).
Spill Response & Decontamination Protocol
If a spill occurs, do not dry sweep . Dry sweeping aggressively aerosolizes the active pharmaceutical intermediate.
Containment: Gently cover the spilled powder with absorbent paper towels to prevent air currents from scattering the dust.
Wet-Wipe Method: Carefully dampen the towels with a compatible solvent (e.g., isopropanol or ethanol). Causality: The solvent dissolves the halogenated powder, trapping it within the matrix of the towel and eliminating inhalation risks.
Secondary Cleaning: Wipe the affected area with a mild detergent and water to remove any residual solvent and dissolved compound, followed by a final dry wipe.
Waste Disposal Plan
Classification: All consumables that come into contact with this compound (gloves, wipes, weighing boats, empty vials) must be strictly classified as Halogenated Organic Waste .
Causality: Brominated and fluorinated compounds cannot be incinerated in standard waste streams. Low-temperature incineration of halogens risks the formation of highly toxic halogenated dioxins and furans. They require specialized high-temperature incineration facilities.
Packaging: Place all contaminated items into a sealed, leak-proof hazardous waste bag, clearly labeled with "Contains Halogenated Aromatics (Bromine/Fluorine)".
References
Title : Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors
Source : Journal of Medicinal Chemistry (2025)
URL :[Link]
Title: Aza-tetracyclic oxazepine compounds and uses thereof (US20240368186A1)